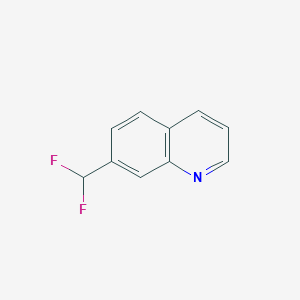

7-(Difluoromethyl)quinoline

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)quinoline typically involves the introduction of a difluoromethyl group into the quinoline ring. One common method is the reaction of quinoline derivatives with difluoromethylating agents under specific conditions. For instance, difluoromethylation can be achieved using reagents such as difluoromethyl bromide or difluoromethyl sulfone in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 7-(Difluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced quinoline derivatives .

Applications De Recherche Scientifique

Antiviral and Antimicrobial Properties

Quinoline derivatives, including 7-(difluoromethyl)quinoline, have been extensively studied for their antiviral properties. Research indicates that quinoline compounds exhibit activity against various viruses, including the Zika virus and HIV . The presence of the difluoromethyl group enhances the compound's ability to interact with viral proteins, potentially leading to effective antiviral agents.

Table 1: Antiviral Activities of Quinoline Derivatives

| Compound | Virus Targeted | Activity Level |

|---|---|---|

| This compound | Zika Virus | Moderate |

| This compound | HIV | High |

| 7-Aminoquinoline | Herpes Simplex Virus | High |

Antimalarial Applications

The quinoline scaffold is critical in developing antimalarial drugs. Quinoline derivatives have shown significant activity against Plasmodium species, which cause malaria. The modification of quinolines with groups like difluoromethyl can enhance their efficacy and reduce resistance .

Case Study:

A study involving the synthesis of a new quinoline derivative demonstrated its potential as an effective antimalarial agent with a lethal dose against Plasmodium falciparum strains . This highlights the ongoing relevance of quinoline derivatives in tackling malaria amidst rising drug resistance.

Bioimaging Applications

Quinoline derivatives have gained attention in bioimaging due to their fluorescence properties. The introduction of electron-withdrawing groups like difluoromethyl can significantly alter the photophysical characteristics of these compounds, making them suitable as fluorescent probes for cellular imaging.

Fluorescent Probes:

Recent research has shown that 7-aminoquinolines with difluoromethyl groups exhibit strong intramolecular charge transfer (ICT) fluorescence, which is advantageous for live-cell imaging . These compounds can target specific cellular organelles, such as the Golgi apparatus, allowing for precise imaging during cellular processes.

Table 2: Fluorescent Properties of Quinoline Derivatives

| Compound | Emission Wavelength (nm) | Target Organelle |

|---|---|---|

| This compound | 520 | Golgi Apparatus |

| 7-Aminoquinoline | 480 | Mitochondria |

Agricultural Chemistry

The role of quinoline derivatives extends to agricultural applications, particularly in developing new pesticides. Research has indicated that certain quinoline compounds possess insecticidal properties that can be harnessed for pest control .

Insecticidal Activity:

Studies have shown that modified quinolines exhibit larvicidal and pupicidal effects against mosquito vectors responsible for transmitting diseases like malaria and dengue fever . The difluoromethyl substitution may improve the selectivity and potency of these compounds against target pests while minimizing environmental impact.

Mécanisme D'action

The mechanism of action of 7-(Difluoromethyl)quinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors by binding to their active sites. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to improved therapeutic efficacy . The pathways involved in its action often include modulation of signal transduction and gene expression .

Comparaison Avec Des Composés Similaires

- 7-(Trifluoromethyl)quinoline

- 7-(Chloromethyl)quinoline

- 7-(Bromomethyl)quinoline

Comparison: 7-(Difluoromethyl)quinoline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl and halomethyl analogs, this compound often exhibits different reactivity and selectivity in chemical reactions. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Activité Biologique

7-(Difluoromethyl)quinoline is a fluorinated quinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits unique properties attributed to the difluoromethyl group, influencing its interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Target of Action : The primary target for this compound is the cyclic adenosine monophosphate response element-binding protein (CBP).

Mode of Action : This compound functions as a bromodomain inhibitor of CBP, which plays a critical role in regulating gene expression pathways. By inhibiting CBP's bromodomain, this compound can alter the transcription of various genes, potentially affecting cellular functions such as growth, differentiation, and apoptosis.

This compound participates in several biochemical reactions and serves as an intermediate in synthesizing advanced pharmaceutical compounds. It interacts with enzymes and proteins, influencing their activity. Notably, it modulates cell signaling pathways and gene expression levels, impacting proinflammatory cytokines and chemokines involved in inflammatory responses .

Pharmacokinetics

Fluoroquinolones typically exhibit moderate to excellent bioavailability with elimination half-lives that can vary significantly. The volume of distribution for this compound is generally greater than 15 L/kg, indicating good tissue penetration.

Cellular Effects

Research indicates that this compound affects various cellular processes:

- Gene Expression : The compound has been shown to modulate the expression of genes related to inflammation and metabolism.

- Cell Signaling : It influences key signaling pathways that regulate cellular responses to external stimuli.

- Metabolic Pathways : The compound participates in metabolic processes through interactions with various enzymes and cofactors .

Case Studies

- Anti-inflammatory Activity : In animal models, lower doses of this compound exhibited anti-inflammatory effects by reducing levels of proinflammatory cytokines.

- Antifungal Activity : A study on quinoline derivatives demonstrated that compounds similar to this compound showed significant antifungal activity against Sclerotinia sclerotiorum and Rhizoctonia solani, with inhibition rates exceeding those of positive controls .

- Antimalarial Potential : Similar quinoline derivatives have been investigated for their efficacy against Plasmodium falciparum, showing promising results against chloroquine-resistant strains .

Comparison with Similar Compounds

The following table summarizes the biological activities of this compound compared to other quinoline derivatives:

| Compound | Anticancer Activity | Antifungal Activity | Antimalarial Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Promising |

| 7-(Trifluoromethyl)quinoline | High | Moderate | High |

| 7-(Chloromethyl)quinoline | Moderate | Low | Moderate |

Propriétés

IUPAC Name |

7-(difluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYCSVBOWJMMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.